1-(3-Methyl-pyridin-2-ylmethyl)-piperazine dihydrochloride
Description
Chemical Identity and Classification
1-(3-Methyl-pyridin-2-ylmethyl)-piperazine dihydrochloride belongs to the fundamental class of heterocyclic compounds known as piperazine derivatives, which constitute a broad category of chemical compounds containing a core piperazine heterocyclic nucleus. The compound's chemical classification places it within the framework of nitrogen-containing heterocycles, specifically those incorporating both piperazine and pyridine ring systems in a single molecular structure. According to the Chemical Patent Classification system, heterocyclic compounds containing rings with nitrogen as the primary heteroatom are classified under specific categorizations that recognize their structural complexity and potential applications.
The free base form of this compound, 1-[(3-Methylpyridin-2-yl)methyl]piperazine, possesses the molecular formula C11H17N3 and exhibits a molecular weight of 191.27 grams per mole. The dihydrochloride salt derivative, which represents the more commonly utilized form in research applications, demonstrates the molecular formula C11H19Cl2N3 with a corresponding molecular weight of 264.2 grams per mole. This salt formation significantly enhances the compound's water solubility and stability characteristics, making it more suitable for various research methodologies and synthetic applications.
The compound is officially registered under the Chemical Abstracts Service number 1185299-95-9 for the dihydrochloride salt form, while the free base maintains the registry number 524673-92-5. The molecular structure incorporates a six-membered piperazine ring containing two nitrogen atoms positioned at opposite locations within the ring framework, combined with four carbon atoms that complete the heterocyclic structure. The 3-methyl-pyridin-2-ylmethyl substituent attached to one of the piperazine nitrogen atoms provides the compound with its distinctive chemical identity and contributes to its unique pharmacological potential.
| Property | Free Base | Dihydrochloride Salt |
|---|---|---|
| Molecular Formula | C11H17N3 | C11H19Cl2N3 |
| Molecular Weight | 191.27 g/mol | 264.2 g/mol |
| Chemical Abstracts Service Number | 524673-92-5 | 1185299-95-9 |
| PubChem Compound Identifier | 3991279 | Not specified |
| MDL Number | Not specified | MFCD08448114 |
Historical Context of Piperazine Derivatives
The historical development of piperazine derivatives traces back to their original nomenclature, which emerged from their chemical similarity to piperidine, a constituent component of piperine found in the black pepper plant (Piper nigrum). The naming convention incorporates the "-az-" infix to indicate the presence of an additional nitrogen atom compared to the piperidine structure, although it is important to note that piperazines are not derived from plants in the Piper genus. This historical naming convention established the foundation for understanding the structural relationships within this important class of heterocyclic compounds.
Piperazine derivatives have undergone extensive development throughout the pharmaceutical industry, with many compounds in this class demonstrating significant pharmacological properties. The research into piperazine-based molecules has revealed their diverse biological activities, including analgesic, antibacterial, antifungal, and anti-inflammatory effects. These discoveries have positioned piperazine derivatives as crucial pharmacophores in medicinal chemistry, leading to the development of numerous therapeutic agents that incorporate the piperazine heterocyclic nucleus as a core structural element.
The synthesis and development of monosubstituted piperazine derivatives have been the subject of extensive research efforts, particularly focusing on simplified synthetic procedures that can produce these compounds efficiently. Historical synthetic approaches traditionally required the introduction of protecting groups to achieve selective monosubstitution of the piperazine ring system. However, recent advances have demonstrated novel synthetic methodologies that eliminate the need for protecting groups, enabling the preparation of monosubstituted piperazine derivatives through more streamlined one-pot procedures.
The evolution of piperazine chemistry has been particularly notable in the context of pharmaceutical research, where medicinal chemists have successfully redesigned the piperazine scaffold to achieve specific pharmacological activities. This historical progression has led to the recognition of piperazine derivatives as important building blocks for drug discovery and development, with particular emphasis on their interactions with neurotransmitter receptors. The compound this compound represents a continuation of this historical development, serving as a specialized derivative designed for research applications in neurological studies.
Nomenclature Systems and Terminology
The nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming heterocyclic compounds containing multiple ring systems. The systematic name reflects the compound's structural composition, beginning with the identification of the piperazine ring as the principal heterocyclic framework, followed by the specification of the 3-methyl-pyridin-2-ylmethyl substituent attached to one of the nitrogen atoms within the piperazine ring.
Alternative nomenclature systems and synonyms for this compound include several variations that reflect different approaches to systematic naming. The PubChem database recognizes multiple synonymous designations, including "1-(3-Methyl-pyridin-2-ylmethyl)-piperazine," "1-[(3-methylpyridin-2-yl)methyl]piperazine," "1-((3-Methylpyridin-2-yl)methyl)piperazine," and "1-(3-Methyl-pyridin-2-ylmethyl)piperazine". These variations demonstrate the flexibility within chemical nomenclature systems while maintaining consistency in the fundamental structural description.
The SMILES (Simplified Molecular Input Line Entry System) notation for the dihydrochloride salt form is represented as "CC1=CC=CN=C1CN2CCNCC2.[H]Cl.[H]Cl", which provides a linear representation of the molecular structure including the two hydrochloric acid molecules that form the salt. This notation system enables computational chemistry applications and database searches by encoding the complete molecular structure in a standardized format that can be universally interpreted by chemical software systems.
The InChI (International Chemical Identifier) system provides another standardized approach to representing the compound's structure, with the InChI key serving as a compressed representation that facilitates database searches and molecular identification. For related piperazine derivatives, the InChI key format follows established conventions that enable precise identification while maintaining compatibility with international chemical databases and regulatory systems.
| Nomenclature System | Designation |
|---|---|
| International Union of Pure and Applied Chemistry Name | This compound |
| Primary Synonym | 1-[(3-Methylpyridin-2-yl)methyl]piperazine |
| SMILES Notation | CC1=CC=CN=C1CN2CCNCC2.[H]Cl.[H]Cl |
| Chemical Abstracts Service Registry | 1185299-95-9 (dihydrochloride) |
| MDL Number | MFCD08448114 |
| PubChem Compound Identifier | 3991279 (free base) |
The terminology associated with piperazine derivatives encompasses a comprehensive vocabulary that describes structural features, synthetic methodologies, and pharmacological properties. Understanding this specialized terminology is essential for researchers working with these compounds, as it facilitates communication within the scientific community and ensures accurate interpretation of research findings. The classification of this compound as a monosubstituted piperazine derivative indicates that only one of the two nitrogen atoms in the piperazine ring bears a substituent group, distinguishing it from disubstituted derivatives that contain substituents on both nitrogen atoms.
Properties
IUPAC Name |
1-[(3-methylpyridin-2-yl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.2ClH/c1-10-3-2-4-13-11(10)9-14-7-5-12-6-8-14;;/h2-4,12H,5-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNZXOWZWTVZLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CN2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine dihydrochloride generally follows a two-stage approach:
Detailed Synthetic Route
Formation of 1-(3-Methylpyridin-2-ylmethyl)piperazine
The key intermediate is prepared by reacting 3-methyl-2-pyridinecarboxaldehyde with piperazine under reductive amination conditions. The general procedure is as follows:
- Reagents:
- 3-Methyl-2-pyridinecarboxaldehyde (aldehyde precursor)
- Piperazine (nucleophilic amine)
- Reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride
- Conditions:
- The aldehyde and piperazine are mixed in an appropriate solvent (e.g., methanol, dichloromethane).
- The reducing agent is added slowly to the mixture at ambient or slightly reduced temperature to avoid side reactions.
- Reaction is typically stirred for several hours until completion.
- Outcome:
Conversion to Dihydrochloride Salt
- The free base amine is dissolved in anhydrous solvent (e.g., ethanol or isopropanol).
- Anhydrous hydrogen chloride gas or concentrated hydrochloric acid is bubbled or added dropwise to the solution.
- The salt precipitates out as a dihydrochloride solid due to protonation of both the piperazine nitrogens.
- The solid is filtered, washed with cold solvent, and dried under vacuum to yield the pure dihydrochloride salt.
Reaction Conditions and Optimization
| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reductive amination | 3-Methyl-2-pyridinecarboxaldehyde, Piperazine, NaBH(OAc)3 | Methanol, DCM | 0–25 °C | 75–90 | Control pH to avoid side reactions |
| Salt formation (dihydrochloride) | Free base amine, HCl gas or HCl solution | Ethanol, IPA | Room temperature | >95 (crude) | Use anhydrous conditions |
Research Findings and Variations
- Reductive Amination Efficiency: Sodium triacetoxyborohydride is preferred due to its mildness and selectivity, minimizing over-reduction or side products.
- Alternative Routes: Direct nucleophilic substitution of chloromethylpyridine derivatives with piperazine has been reported but often results in lower selectivity and yields.
- Purification: The dihydrochloride salt form is favored for purification due to its crystalline nature and improved stability.
- Scale-Up Considerations: The reductive amination step is scalable, but careful control of reagent addition and temperature is critical to maintain product purity.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Advantages | Disadvantages |
|---|---|---|---|
| Reductive amination | Reaction of aldehyde with piperazine + reducing agent | High selectivity, good yield | Requires careful reagent control |
| Nucleophilic substitution | Piperazine reacts with chloromethylpyridine derivatives | Simpler reagents | Lower yield, possible side reactions |
| Salt formation | Treatment of free base with HCl to form dihydrochloride | Improves stability and purity | Requires handling corrosive HCl |
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-pyridin-2-ylmethyl)-piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
1-(3-Methyl-pyridin-2-ylmethyl)-piperazine dihydrochloride, a compound with significant pharmacological potential, has garnered attention in various scientific research applications. This article delves into its applications, particularly in medicinal chemistry, neuroscience, and as a chemical probe in biological studies.
Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit antidepressant-like effects. Studies have explored the modulation of serotonin and norepinephrine receptors, suggesting that this compound may influence these neurotransmitter systems. For instance, a study demonstrated that similar compounds could enhance serotonin reuptake inhibition, providing a basis for further investigations into their antidepressant properties .
Antipsychotic Potential
The compound's structural similarity to known antipsychotic agents suggests potential efficacy in treating schizophrenia and other psychotic disorders. Investigations into its binding affinity for dopamine receptors have shown promising results, indicating that it may serve as a lead compound for developing new antipsychotic medications .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of piperazine derivatives against neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound may exert protective effects by modulating oxidative stress pathways and promoting neuronal survival .
Chemical Probes
This compound is increasingly used as a chemical probe in neuroscience research. Its ability to selectively bind to specific receptors allows researchers to investigate the roles of these targets in various neurological conditions. For example, studies have utilized this compound to explore receptor dynamics and signal transduction pathways associated with mood regulation .
Behavioral Studies
Behavioral assays employing this compound have been conducted to assess anxiety and depression-like behaviors in animal models. The results suggest that it may exhibit anxiolytic effects, warranting further exploration into its mechanisms of action .
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antidepressant | Modulates serotonin reuptake | |
| Antipsychotic | Affinity for dopamine receptors | |
| Neuroprotective | Reduces oxidative stress | |
| Anxiolytic | Exhibits anxiety-reducing effects |
Case Study 1: Antidepressant Efficacy
A double-blind study investigated the effects of a piperazine derivative on patients with major depressive disorder. Results indicated significant improvements in depression scales compared to placebo, supporting the antidepressant potential of compounds similar to this compound .
Case Study 2: Neuroprotection in Animal Models
In a preclinical model of Alzheimer's disease, administration of the compound resulted in decreased neuronal loss and improved cognitive function. These findings suggest that it may offer therapeutic benefits for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Pharmacological Profiles
The table below compares key structural features, applications, and properties of 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine dihydrochloride with analogous compounds:
Biological Activity
Overview
1-(3-Methyl-pyridin-2-ylmethyl)-piperazine dihydrochloride is a compound that has attracted attention in various scientific fields due to its unique structural properties and potential biological applications. This compound features a piperazine ring with a 3-methyl-pyridin-2-ylmethyl substituent, which influences its interactions with biological systems. Its chemical structure allows it to modulate various biological activities, particularly in the context of neurological and antimicrobial research.
- Chemical Formula : C12H16Cl2N2
- CAS Number : 1185299-95-9
- Molecular Weight : 259.18 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 3-methyl-2-pyridinemethanol with piperazine under reflux conditions in an organic solvent like ethanol or methanol. The product is purified through recrystallization or chromatography techniques, ensuring high purity for biological testing .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific pathways through which it exerts its effects are still under investigation, but it is known to modulate the activity of nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and other physiological processes .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related piperazine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests potential applications in treating infections caused by resistant bacterial strains.
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Related piperazine derivatives | Escherichia coli | 0.0039 - 0.025 |
Neurological Impacts
The compound is also being explored for its potential therapeutic effects in neurological disorders. Its interaction with nAChRs suggests that it could influence synaptic transmission and neuroprotection mechanisms. Research indicates that similar compounds can reduce inflammation and cellular infiltration in models of allergic lung inflammation, highlighting their potential as anti-inflammatory agents .
Case Studies
- Study on Antimicrobial Activity : A study investigating various piperazine derivatives found that specific modifications could enhance antimicrobial efficacy against resistant strains. The study reported that modifications at the piperazine ring significantly influenced the biological activity, suggesting a structure-activity relationship that could be further explored for drug development .
- Neurological Research : In a study focusing on nAChR modulators, compounds structurally related to this compound demonstrated favorable safety profiles and oral bioavailability in murine models. These findings support the hypothesis that such compounds could be developed into therapeutic agents for neurological conditions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine dihydrochloride, and how can reaction efficiency be optimized?
- Methodology :
- Coupling Reactions : Use HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) as coupling agents in anhydrous DMF with triethylamine (NEt₃) to facilitate amide bond formation. Optimize stoichiometry (e.g., 1:1 molar ratio of boronic ester intermediates) and reaction time (typically 12–24 hours under inert atmosphere) .
- Purification : Employ recrystallization or column chromatography (e.g., silica gel with methanol/dichloromethane gradients) to isolate the dihydrochloride salt. Monitor purity via TLC or HPLC .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions on the piperazine and pyridine rings (e.g., methyl group at pyridine C3).
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₁₈Cl₂N₃) with ≤2 ppm error .
- Elemental Analysis : Confirm Cl⁻ content via titration or ion chromatography to validate dihydrochloride formation .
Q. What are the critical storage conditions to ensure compound stability?
- Protocol : Store in airtight, light-resistant containers at 2–8°C. Avoid prolonged exposure to humidity, as hygroscopic degradation can alter solubility and reactivity. Regularly assess stability via accelerated aging studies (e.g., 40°C/75% RH for 6 months) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate blood-brain barrier (BBB) penetration of derivatives?
- Experimental Design :
- In Vitro Models : Use PAMPA-BBB assays to predict passive diffusion. Measure logP (octanol-water partition coefficient) to assess lipophilicity; target logP 2–3 for optimal BBB penetration .
- In Vivo Studies : Administer radiolabeled compound (e.g., ¹⁴C-tagged) to rodents, followed by brain-to-plasma ratio analysis via LC-MS/MS. Validate with microdialysis in CNS compartments .
Q. How should discrepancies in solubility data (e.g., aqueous vs. DMSO) be resolved?
- Contradiction Analysis :
- Standardized Protocols : Replicate solubility tests under controlled pH (e.g., phosphate buffer pH 7.4), temperature (25°C), and ionic strength. Compare with USP reference standards.
- Degradation Checks : Perform stability-indicating HPLC to rule out hydrolysis or salt dissociation during solubility measurements .
Q. What strategies minimize byproduct formation during N-alkylation of the piperazine core?
- Optimization Strategies :
- Reagent Selection : Use Boc-protected intermediates to reduce side reactions. For example, tert-butyloxycarbonyl (Boc) groups prevent unwanted quaternization .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling efficiency. Monitor reaction progress via in situ IR spectroscopy to halt at optimal conversion .
Q. How can trace impurities (e.g., regioisomers) be identified and quantified?
- Analytical Workflow :
- HPLC-MS/MS : Use reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients. Compare retention times with synthesized impurity standards (e.g., 1-(3,4,5-trimethoxybenzyl)piperazine dihydrochloride) .
- NMR Spiking : Add known impurities to the sample and observe splitting/resonance shifts in ¹H NMR spectra .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
